

Application Notes and Protocols for In Vitro Studies of EDP-305

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Compound of Interest

Compound Name: *Edp-305*

Cat. No.: *B15573276*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Activation of FXR by **EDP-305** initiates a signaling cascade that modulates the transcription of numerous genes, leading to beneficial effects in models of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][4] These application notes provide detailed protocols for the in vitro characterization of **EDP-305**, focusing on its potency, selectivity, and effects on target gene expression and cellular functions.

Data Presentation

Table 1: Potency of **EDP-305** in FXR Reporter Assays

Assay Type	Cell Line	Compound	EC50 (nM)	Relative Potency (vs. OCA)
Full-Length Human FXR Luciferase Reporter	HEK293	EDP-305	8	~16-fold higher
Full-Length Human FXR Luciferase Reporter	HEK293	Obeticholic Acid (OCA)	130	1
Chimeric FXR Reporter	CHO	EDP-305	569 ± (SD not specified)	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Table 2: Effect of **EDP-305** on FXR Target Gene Expression in Huh7.5 Cells

Gene	Treatment (12 nM EDP-305)	Fold Change (mRNA Expression)
SHP	EDP-305	5-fold increase
BSEP	EDP-305	18-fold increase
CYP7A1	EDP-305	~95% decrease (reduced to 5% of control)

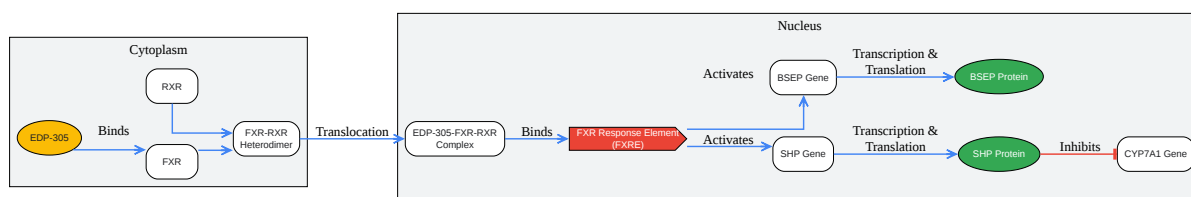
Data is based on a 10-hour treatment of Huh7.5 cells.[\[1\]](#)

Signaling Pathway

The activation of the Farnesoid X Receptor (FXR) by **EDP-305** triggers a well-defined signaling pathway that is central to bile acid and metabolic regulation. Upon entering the cell, **EDP-305** binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[\[7\]](#)

The **EDP-305**/FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[7]

One of the key primary target genes is the Small Heterodimer Partner (SHP). The induction of SHP, which is a transcriptional repressor, leads to the downstream inhibition of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7] This negative feedback loop is a cornerstone of FXR's role in maintaining bile acid homeostasis. Additionally, the activated FXR/RXR heterodimer directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.[1]



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Caption: **EDP-305**/FXR signaling pathway in a hepatocyte.

Experimental Protocols

FXR Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to determine the potency (EC₅₀) of **EDP-305** in activating the human FXR.

Materials:

- HEK293 or CHO cells
- Full-length human FXR expression vector
- Luciferase reporter vector containing FXREs
- Transfection reagent
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- **EDP-305**
- Obeticholic Acid (OCA) as a positive control
- DMSO (vehicle control)
- Luciferase assay reagent
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Preparation: Prepare a serial dilution of **EDP-305** and OCA in DMSO. The final concentration of DMSO in the cell culture medium should be $\leq 0.1\%$.
- Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the serially diluted compounds or vehicle control.

- Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[1][8]
- Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

FXR Target Gene Expression Analysis by qPCR

This protocol outlines the measurement of changes in the expression of FXR target genes in response to **EDP-305** treatment in a human hepatocyte cell line.

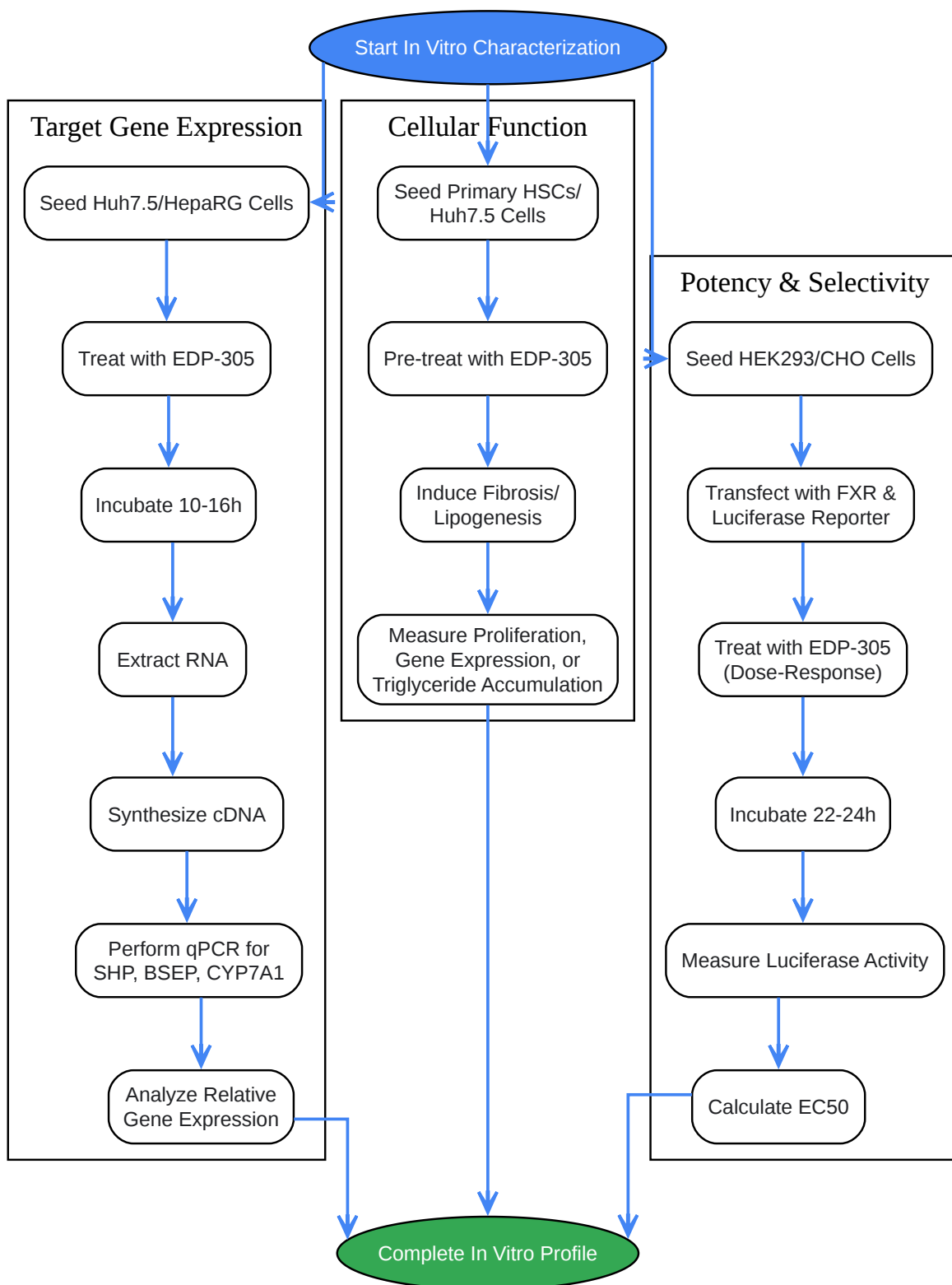
Materials:

- Huh7.5 or HepaRG cells
- Cell culture medium
- **EDP-305**
- DMSO
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
- 6-well tissue culture plates
- Real-time PCR instrument

Procedure:

- Cell Seeding: Seed Huh7.5 or HepaRG cells in 6-well plates and allow them to adhere overnight. For some experiments, serum-reduced media (1% FBS) may be used.[\[1\]](#)
- Treatment: Treat the cells with **EDP-305** at various concentrations (e.g., a dose-response from 1 nM to 1 μ M) or with a vehicle control (DMSO). A typical treatment duration is 10-16 hours.[\[1\]](#)[\[2\]](#)
- RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.

Experimental Workflow Diagram



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Caption: General workflow for in vitro characterization of **EDP-305**.

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